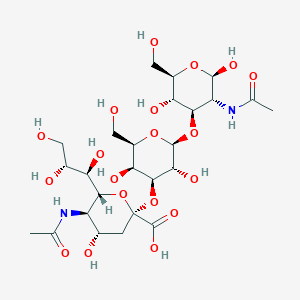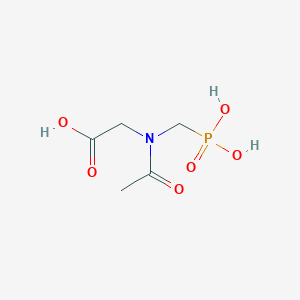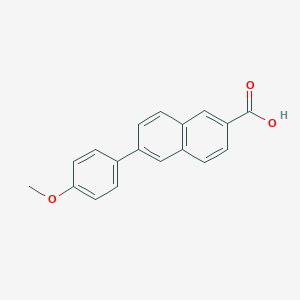
6-(4-甲氧基苯基)-2-萘甲酸
描述
The compound of interest, 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, is a naphthalene derivative that is structurally related to several compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar naphthalene derivatives with methoxyphenyl groups and carboxylic acid functionalities. These compounds are of interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related naphthalene derivatives involves various strategies. For instance, a new naphthalene derivative was synthesized from the liverwort Pellia epiphylla using spectroscopic methods and independent synthesis . Another method described the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involving Pd-catalyzed reactions and alkaline hydrolysis . Additionally, the synthesis of a pharmaceutical intermediate involved a Friedel-Crafts reaction, condensation, dehydration, and hydrolysis under a catalytic amount of quaternary ammonium salt .
Molecular Structure Analysis
The molecular structures of related compounds have been studied using various spectroscopic techniques and crystallography. For example, the structure of a naphthalene derivative was elucidated by spectroscopic methods . The crystal and molecular structures of two ethyl cyclohexene carboxylate derivatives were determined by single-crystal X-ray diffraction, revealing details about the unit cell parameters and the presence of disorder in the molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the self-condensation of halogenated methoxyphenylpropiolic acids to form naphthalene dicarboxylic anhydrides, which can be isomerized to benzo[c]fluoren-ones using aluminum chloride . These reactions demonstrate the potential of naphthalene derivatives to undergo various transformations, which could be relevant for the synthesis and modification of 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be inferred from the studies on similar compounds. For instance, the crystallographic study provides insights into the stability of crystal packing influenced by weak intermolecular interactions . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in synthesis and pharmaceutical development.
科学研究应用
有机合成
6-(4-甲氧基苯基)-2-萘甲酸: 被用于有机合成,特别是在铃木-宫浦交叉偶联反应中。 该过程是一种广泛应用的过渡金属催化的碳-碳键形成反应 . 该化合物的稳定性和反应活性使其成为合成复杂有机分子的宝贵中间体。
药物化学
在药物化学中,6-(4-甲氧基苯基)-2-萘甲酸的衍生物因其药理活性而受到研究。 吲哚衍生物,与该化合物具有相似的结构单元,已显示出广泛的生物活性,包括抗病毒、抗炎和抗癌特性 .
材料科学
该化合物也应用于材料科学,特别是在聚合物和涂层的合成中。 它的结构特性可以赋予材料稳定性和特定功能 .
化学合成
6-(4-甲氧基苯基)-2-萘甲酸: 在开发用于化学合成的新的硼试剂方面发挥作用。 这些试剂对于各种偶联反应至关重要,这些反应构成了许多合成策略的基础 .
农业研究
在农业研究中,6-(4-甲氧基苯基)-2-萘甲酸的类似物因其作为杀虫剂和除草剂的潜力而受到研究。 膦酸酯,具有类似的苯基结构,正在被开发为具有低毒性的环境友好型杀虫剂 .
环境研究
环境研究涉及对像6-(4-甲氧基苯基)-2-萘甲酸这样的化合物进行调查,以了解它们在环境中的持久性和危害。 研究的重点是了解它们的长期影响并制定缓解策略 .
生物技术
在生物技术中,该化合物的衍生物是潜在的酶抑制剂候选物,这对于开发新的生物技术应用至关重要,例如药物发现和开发 .
安全与风险分析
安全和危害
属性
IUPAC Name |
6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGBUJIDJTPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568184 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132292-17-2 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




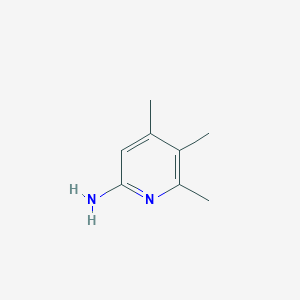

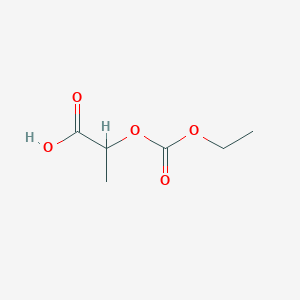


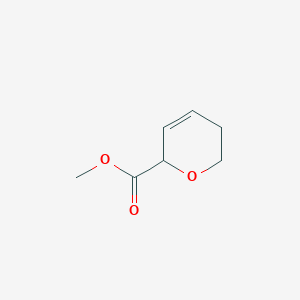
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)

